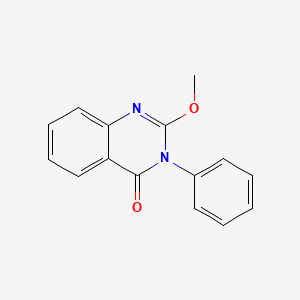

4(3H)-Quinazolinone, 2-methoxy-3-phenyl-

Description

Significance of the Quinazolinone Scaffold in Heterocyclic Chemistry

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidinone ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The structural rigidity and the presence of multiple sites for functionalization on the quinazolinone ring system allow for the synthesis of large and diverse chemical libraries. derpharmachemica.com This versatility has made it a cornerstone in the development of new therapeutic agents and a frequent subject of academic and industrial research. derpharmachemica.commdpi.com

Historical Context of Quinazolinone Discovery and Early Synthetic Methodologies

The history of quinazolinone synthesis dates back to the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of anthranilic acid with cyanogen. jddtonline.info However, the parent quinazoline (B50416) was not synthesized until 1895 by August Bischler and Lang. researchgate.netorientjchem.org A more satisfactory synthesis was later developed by Siegmund Gabriel in 1903. jddtonline.inforesearchgate.net

Early and still relevant synthetic methods for producing the common 4(3H)-quinazolinone core include the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with an amide. orientjchem.orgtandfonline.com Another foundational method involves the reaction of anthranilic acid with formamide (B127407). sapub.org Over the decades, numerous other synthetic routes have been developed, often starting from readily available precursors like anthranilic acid, isatoic anhydride (B1165640), or 2-aminobenzamides, allowing for the introduction of a wide array of substituents. nih.govresearchgate.netnih.gov

Broad Spectrum of Investigated Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been investigated for a vast and diverse range of biological activities. jddtonline.inforsc.org The specific activity of a derivative is highly dependent on the nature and position of its substituents. nih.gov Some of the most frequently reported activities in scientific literature include:

Anticancer: This is one of the most extensively studied areas, with some quinazolinone-based drugs, like Gefitinib (B1684475) and Erlotinib, being approved for clinical use as tyrosine kinase inhibitors. derpharmachemica.commdpi.com

Antimicrobial: Derivatives have shown activity against various strains of bacteria and fungi. nih.govresearchgate.net

Anticonvulsant: Certain quinazolinones have demonstrated potential in controlling seizures. rsc.org

Anti-inflammatory: The scaffold has been explored for its ability to modulate inflammatory pathways. nih.govresearchgate.net

Antiviral: Research has indicated potential activity against various viruses, including HIV. researchgate.net

Analgesic: Some derivatives have been shown to possess pain-relieving properties. nih.gov

Central Nervous System (CNS) Depressant: This includes sedative and hypnotic effects, famously associated with the now-controlled substance Methaqualone. tandfonline.com

This wide range of activities underscores the therapeutic potential held within the quinazolinone framework. mdpi.com

Table 1: Investigated Biological Activities of Quinazolinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | derpharmachemica.commdpi.com |

| Antimicrobial / Antibacterial / Antifungal | nih.govrsc.orgresearchgate.net |

| Anticonvulsant | rsc.org |

| Anti-inflammatory | nih.govresearchgate.net |

| Antiviral / Anti-HIV | researchgate.net |

| Analgesic | nih.gov |

| CNS Depressant | tandfonline.com |

| Antimalarial | |

| Antihypertensive | researchgate.net |

| Antidiabetic | researchgate.net |

Specific Academic Research Interest in 2,3-Disubstituted 4(3H)-Quinazolinones

Within the broader class of quinazolinones, the 2,3-disubstituted 4(3H)-quinazolinone derivatives have attracted significant research interest. The substituents at the 2- and 3-positions play a crucial role in determining the molecule's biological activity and its interaction with target receptors. nih.gov Structure-activity relationship (SAR) studies have often revealed that modifications at these positions can lead to significant changes in potency and selectivity. nih.gov

For instance, the nature of the substituent at the 2-position can influence activities such as anticancer and antimicrobial effects. nih.gov The group at the 3-position is also critical; for example, the introduction of different aryl or alkyl groups can modulate CNS activity or anti-inflammatory properties. tandfonline.com The academic interest in this specific substitution pattern stems from the potential to fine-tune the pharmacological profile of the resulting compounds, making them attractive candidates for drug discovery programs. The synthesis of novel 2,3-disubstituted quinazolinones remains an active area of research, with chemists exploring new and efficient methods to create diverse libraries of these compounds for biological screening.

Structure

3D Structure

Properties

CAS No. |

640272-65-7 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-methoxy-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

YAMCZACBLMCXGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activities and Pharmacological Relevance of 4 3h Quinazolinone, 2 Methoxy 3 Phenyl and Analogues

Diverse Biological Activities of Quinazolinone Derivatives Investigated in Research

The versatility of the quinazolinone ring system allows for chemical modifications that have led to the discovery of compounds with a wide array of biological effects. Research has demonstrated that the nature and position of substituents on the quinazolinone core are critical in determining the pharmacological activity of these derivatives.

Antimicrobial Potentials (Antibacterial, Antifungal, Antimycobacterial)

Quinazolinone derivatives have been extensively studied for their potential to combat microbial infections. The introduction of various functional groups onto the quinazolinone nucleus has resulted in compounds with significant activity against a range of pathogens.

Antibacterial Activity:

Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for antibacterial activity. The presence of a substituted aromatic ring at position 3 is considered essential. For instance, certain Schiff base derivatives of 2-phenyl-3-amino quinazoline-4(3H)-one have demonstrated notable antibacterial effects. Specifically, the introduction of a heterocyclic group, such as a furfuryl ring, at the aldimine carbon in the 3-amino quinazolinone pharmacophore can significantly increase antibacterial activity against both Gram-positive and Gram-negative bacteria. In some studies, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one showed superior activity among synthesized compounds.

Conversely, the substitution of a methoxy (B1213986) (-OCH3) group on the phenyl ring at the 2nd position of quinazolinone has been observed to reduce activity against both Gram-positive and Gram-negative strains. However, compounds containing chloro or methoxy groups have shown good antimicrobial activity in other contexts. Structure-activity relationship studies have revealed that halogen atoms at the 6 and 8 positions can also enhance antimicrobial properties.

Interactive Data Table: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound ID | Target Bacteria | Activity Level | Source |

|---|---|---|---|

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative | Superior | ijrpr.com |

| 2-(4-methoxyphenyl)-3-amino quinazoline-4(3H)-one | Gram-positive & Gram-negative | Reduced | ijrpr.com |

| Schiff bases with -OCH3 groups | Various bacteria | Moderate | ijrpr.com |

| N-hexyl substituted isatin-quinazoline derivative | Gram-positive, Gram-negative | Relatively active | nih.gov |

Antifungal Activity:

Numerous quinazolinone derivatives have exhibited promising antifungal properties. For example, newly synthesized compounds have shown significant activity against various phytopathogenic fungi. In one study, compound 6c displayed high bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum, with IC50 values of 2.46, 2.94, 6.03, and 11.9 μg/mL, respectively. Further investigation revealed that this compound could induce abnormal mycelia and damage the cell membranes of the fungi.

Other studies have reported that fused pyridazine-quinazolinone derivatives and compounds with bromine or chlorine substitutions on the phenyl ring of the quinazolinone core show good activity against fungi like Candida albicans and Aspergillus niger.

Antimycobacterial Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and quinazolinone derivatives have emerged as a promising class of compounds. Research has indicated that 2,3-disubstituted quinazolinones can exhibit significant activity against M. tuberculosis. For instance, certain 2-((3,5-dinitrobenzyl)thio)quinazolinones have been identified as potent antimycobacterial agents. Their mechanism is believed to involve reductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn). Structure-activity relationship studies have highlighted the crucial role of the meta-nitro substituents for antitubercular activity.

Antiviral Properties (e.g., Anti-HIV)

The antiviral potential of quinazolinone derivatives has been an active area of research, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV).

Several studies have synthesized and evaluated novel 2,3-disubstituted quinazolin-4(3H)-ones for their anti-HIV activity. In one such study, a series of 2-phenyl-3-disubstituted quinazolin-4(3H)-ones were tested, and specific antiviral activity was observed for certain compounds against a range of viruses, including herpes simplex virus type 1 (HSV-1), HSV-2, and vaccinia virus. internationalscholarsjournals.comprimescholarslibrary.org

In the context of anti-HIV research, novel 2,3-diaryl-4-quinazolinone derivatives have been designed and synthesized. Many of these compounds showed efficacy against HIV-1 replication, with one compound exhibiting an EC50 value of 37 μM. bohrium.com Docking studies suggested that these compounds could interact with the key residues of the HIV-1 integrase active site. bohrium.com Another study on quinazolinone-incorporated coumarin (B35378) derivatives also reported anti-HIV activity, with the most active compound showing an EC50 value of 5 μM. benthamdirect.com These findings suggest that the quinazolinone scaffold is a valuable template for developing new anti-HIV agents. bohrium.combenthamdirect.com

Furthermore, quinazolinone compounds have demonstrated potent antiviral activity against other viruses such as Zika and Dengue virus, with some analogs exhibiting EC50 values as low as 86 nM with no significant cytotoxicity. nih.gov

Anticonvulsant Activity

Quinazolinone derivatives have a historical connection to central nervous system (CNS) activity, with methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, being a well-known sedative-hypnotic. This has led to the exploration of this chemical class for anticonvulsant properties.

Research has shown that the anticonvulsant activity of quinazolinone derivatives is influenced by the substituents at the 2 and 3 positions. mdpi.comresearchgate.net Structure-activity relationship studies indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the nitrogen at position 1 and the carbonyl group are important for receptor binding. mdpi.com

In various studies, newly synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. Some compounds have shown noteworthy anticonvulsant activity, comparable to standard drugs like phenytoin (B1677684) and diazepam. mdpi.comresearchgate.net For instance, compounds with a 3-o-tolyl or 3-o-chlorophenyl group have demonstrated good protection against seizures with relatively low neurotoxicity. mdma.chnih.gov The electronic nature of the substituent on the quinazoline (B50416) ring has been found to cause significant variation in anticonvulsant activity, with chloro-functional groups at the 7-position showing significant effects. rsc.org

Anti-Inflammatory and Analgesic Effects

The quinazolinone scaffold has been identified as a promising template for the development of new anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pub

Anti-Inflammatory Activity:

Numerous studies have reported the anti-inflammatory potential of 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov The anti-inflammatory effect is often evaluated by the ability of the compounds to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway.

Certain series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have exhibited potent anti-inflammatory properties, with some compounds demonstrating effective and selective COX-2 inhibitory activity. nih.gov In other research, thiazolidinone and azetidinone derivatives of quinazolinone have been synthesized and screened for their anti-inflammatory effects. It was observed that thiazolidinones generally showed better anti-inflammatory activity than the corresponding azetidinones. nih.gov The substitution pattern on the quinazolinone core plays a significant role, with compounds having a p-chlorophenyl group often showing better activity than those with an unsubstituted phenyl group. nih.gov

Analgesic Effects:

In addition to anti-inflammatory activity, many quinazolinone derivatives have been shown to possess analgesic properties. jddtonline.infonih.gov The analgesic activity is often assessed using models such as the acetic acid-induced writhing test in mice.

Research has demonstrated that 2,3-disubstituted quinazolin-4-ones can exhibit significant analgesic activity. jddtonline.info For example, a series of 2,4,6-trisubstituted-quinazoline derivatives were prepared, and several compounds were found to be more potent analgesic agents than the reference drug indomethacin. nih.gov Structure-activity relationship studies have suggested that increasing the lipophilicity at the C-2 position by introducing bulkier groups can lead to more active compounds. mdpi.com

Interactive Data Table: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives

| Compound Class | Activity | Key Findings | Source |

|---|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Anti-inflammatory, Analgesic | Potent COX-2 inhibition | nih.gov |

| Thiazolidinone derivatives of quinazolinone | Anti-inflammatory, Analgesic | Better activity than azetidinones | nih.gov |

| 2,4,6-trisubstituted-quinazolines | Analgesic | More potent than indomethacin | nih.gov |

| 2-butyl substituted quinazolinone | Analgesic | Higher activity due to increased lipophilicity | mdpi.com |

Anticancer and Cytotoxic Activities

The quinazolinone nucleus is a key pharmacophore in the development of anticancer agents. Several clinically approved drugs, such as gefitinib (B1684475) and erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, are based on the quinazoline structure. This has fueled extensive research into novel quinazolinone derivatives with cytotoxic activity against various cancer cell lines. ijrpr.comnih.gov

The anticancer mechanism of quinazolinone derivatives is often attributed to their ability to inhibit various enzymes crucial for cancer cell proliferation and survival, including dihydrofolate reductase (DHFR) and thymidylate synthase. nih.gov

Numerous studies have reported the synthesis of new quinazolinone derivatives and their evaluation for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), HepG-2 (liver cancer), and SKLU-1 (lung cancer). nih.govresearchgate.netvnu.edu.vn For instance, certain 6-hydroxy-4(3H) quinazolinone derivatives have shown significant cytotoxic effects. researchgate.net The presence of halogen substituents on quinazolinone derivatives has also been associated with reasonable cytotoxic activity. nih.gov

Structure-activity relationship studies have indicated that substitutions at various positions of the quinazolinone ring can significantly influence the cytotoxic potential. The flexibility of these molecules and their capacity for polar, van der Waals, and hydrogen bond interactions with biological receptors are considered important for their anticancer effects. nih.gov

Antioxidant Activity

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause oxidative damage to biological molecules, leading to various pathological conditions. Antioxidants can mitigate this damage. Quinazolinone derivatives have been investigated for their potential antioxidant properties. nih.govmdpi.com

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and CUPRAC (cupric reducing antioxidant capacity) assay. nih.govmdpi.com

Research has shown that the antioxidant capacity of 2-phenylquinazolin-4(3H)-one derivatives is significantly influenced by the substitution pattern on the phenyl ring. The presence of hydroxyl groups, particularly in ortho or para positions, is often required for antioxidant activity. nih.govresearchgate.net Dihydroxy-substituted quinazolinones have demonstrated potent radical scavenging activity. nih.gov Furthermore, linking the quinazolinone scaffold with phenolic moieties can enhance the antioxidant effect. mdpi.com Some ortho diphenolic derivatives of quinazolin-4-one have exhibited stronger antioxidant effects than standard antioxidants like ascorbic acid and Trolox. mdpi.com The presence of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. nih.govresearchgate.net

Receptor Modulation (e.g., H3 receptor, α1-adrenoceptor, 5-HT7 receptor, PPARγ, SUR)

The 4(3H)-quinazolinone scaffold has proven to be a versatile template for the development of potent and selective modulators of various physiological receptors. Analogues have been synthesized and evaluated for their ability to interact with histamine (B1213489), adrenergic, serotonin (B10506), and metabolic receptors, demonstrating a broad range of potential therapeutic applications.

Histamine H3 Receptor: Novel 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives have been identified as potent human histamine H3 receptor inverse agonists. nih.gov Through systematic modifications of a lead compound, researchers have developed analogues with high potency and selectivity, focusing on eliminating off-target activities at the hERG K+ channel and human α1A-adrenoceptor. nih.gov Further structural constraint strategies, such as replacing flexible side chains with more rigid cyclic systems like an N-cyclobutylpiperidin-4-yloxy group, have led to the identification of compounds with improved potency in functional assays. ashpublications.org

α1-Adrenoceptor: The quinazolinone core is a well-established pharmacophore for α1-adrenoceptor antagonists. nih.gov Studies have focused on designing and synthesizing various series of quinazolinone derivatives, such as those incorporating an arylpiperazine moiety, which exhibit promising α1-adrenoceptor antagonist properties. nih.gov The hypotensive activity of these compounds has been evaluated in vivo, and their α1-blocking activity has been confirmed in isolated tissue preparations, with some compounds displaying IC50 values in the low micromolar range. nih.gov Molecular modeling has been employed to map these synthesized compounds to α1-adrenoceptor antagonist hypotheses to understand their mechanism of action. nih.gov Research also indicates that some quinazoline-based α1-adrenoceptor antagonists can induce apoptosis in prostate cancer cells through a mechanism that is independent of the α1-adrenoceptor itself. mdpi.com

5-HT7 Receptor: Analogues of 4(3H)-quinazolinone have been investigated as ligands for the serotonin 5-HT7 receptor, which is implicated in various pathophysiological mechanisms, including depression, learning, and memory. nih.gov A synthesized library of quinazolinone compounds with diverse substituents on the aromatic rings and varying linker lengths was screened for binding affinity to the 5-HT7 receptor. nih.gov This screening identified numerous compounds with high affinity, with IC50 values below 100 nM. nih.gov The compound designated as 1-68 emerged as the most potent ligand with an IC50 value of 12 nM. nih.gov Structure-activity relationship studies highlighted that substituents like o-methoxy or o-ethoxy groups on a terminal phenyl ring were favorable for high-affinity binding. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Sulfonylurea Receptor (SUR): In the context of metabolic diseases, quinazoline-4(3H)-one-sulfonylurea hybrids have been designed as dual agonists for both PPARγ and the sulfonylurea receptor (SUR), two key targets in the management of type-2 diabetes mellitus. escholarship.org Several synthesized compounds demonstrated significant anti-hyperglycemic activity in preclinical models. escholarship.org The most active compounds were further evaluated for their in vitro PPARγ binding affinities, with several derivatives exhibiting IC50 values in the sub-micromolar range. escholarship.org For instance, compounds 19b , 19d , 19f , and 25g showed potent binding to PPARγ with IC50 values of 0.371, 0.350, 0.369, and 0.353 µM, respectively. escholarship.org Concurrently, these compounds were assessed for their ability to stimulate insulin (B600854) secretion, a function modulated by SUR, with compounds 19d , 19f , and 25d showing the highest activity with EC50 values of 0.97, 1.01, and 1.15 µM, respectively. escholarship.org

Table 1: Receptor Modulation Activities of 4(3H)-Quinazolinone Analogues

| Receptor Target | Compound/Series | Activity Type | Key Findings (IC50/EC50) | Reference |

|---|---|---|---|---|

| Histamine H3 Receptor | 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinones | Inverse Agonist | Potent and selective activity identified. | nih.govashpublications.org |

| α1-Adrenoceptor | Quinazolinone-arylpiperazine derivatives | Antagonist | IC50 values ranging from 0.2 to 0.4 mM. | nih.gov |

| 5-HT7 Receptor | Compound 1-68 | Ligand/Antagonist | IC50 = 12 nM. | nih.gov |

| PPARγ | Compound 19d | Agonist | IC50 = 0.350 µM. | escholarship.org |

| Compound 25g | IC50 = 0.353 µM. | |||

| SUR | Compound 19d | Agonist | EC50 = 0.97 µM (Insulin Secretion). | escholarship.org |

| Compound 19f | EC50 = 1.01 µM (Insulin Secretion). |

Molecular Mechanisms of Action Explored for 4(3H)-Quinazolinone Analogues

Enzyme Inhibition

The 4(3H)-quinazolinone scaffold is a cornerstone in the development of various enzyme inhibitors, particularly in the field of oncology. Its rigid, heterocyclic structure serves as an effective anchor for binding within the active sites of numerous enzymes critical to cell signaling and proliferation.

Quinazolinone derivatives are well-recognized as potent inhibitors of multiple protein tyrosine kinases. nih.gov A series of quinazolin-4(3H)-one esters and hydrazides demonstrated significant inhibitory activity against a panel of key kinases involved in cancer progression. nih.gov Notably, compounds 2i and 3i showed strong inhibition of Cyclin-Dependent Kinase 2 (CDK2) with IC50 values of 0.173 µM and 0.177 µM, respectively, which are comparable to the standard inhibitor imatinib. nih.gov The same study found that compound 3i was a potent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with an IC50 of 0.079 µM, similar to the approved drug lapatinib. nih.gov Furthermore, several analogues, including 2h , 2i , 3h , and 3i , displayed excellent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), with IC50 values ranging from 0.097 to 0.181 µM. nih.gov The inhibitory potential of this class extends to Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) as well. nih.gov

Several series of 2,3-disubstituted-4(3H)-quinazolinones have been synthesized and evaluated as anti-inflammatory agents acting through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov A significant focus has been on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. Certain novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have shown superior COX-2 selectivity. nih.gov In one study, compounds 4 and 6 (2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones) were identified as potent and highly selective COX-2 inhibitors, with IC50 values of 0.33 µM and 0.40 µM and selectivity indices (SI) of >303.0 and >250.0, respectively. nih.gov These values are comparable to the selective COX-2 inhibitor celecoxib. nih.gov Molecular docking studies have supported these findings, showing preferential binding of these compounds within the active site of the COX-2 enzyme. nih.gov

The therapeutic potential of quinazolinone analogues extends to a diverse array of other enzyme targets.

Urease: Hybrid molecules incorporating the quinazolin-4(3H)-one scaffold have been developed as powerful urease inhibitors. nih.gov One series containing a coumarin moiety exhibited exceptional inhibitory effects, with IC50 values ranging from 1.26 to 1.82 µg/mL, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 15.08 µg/mL). nih.gov

Phosphodiesterase (PDE): Quinazolinone derivatives have been investigated as inhibitors of cyclic nucleotide phosphodiesterases. bohrium.com A series of 3-phenyl-quinazolin-4(3H)-one-2-thioethers were screened for PDE inhibitory activity, with compound 10d showing promising activity with an IC50 of 1.15 μM. bohrium.com Docking studies suggested a preferential inhibition of the PDE7A isoform. bohrium.com Other research has focused on developing quinazolin-4(3H)-one/Schiff base hybrids as PDE4B inhibitors for potential use in leukemia. researchgate.net

Aurora Kinase: The quinazolin-4(3H)-one structure has been used as a template for inhibitors of Aurora Kinase A, a key regulator of the cell cycle and a target for cancer therapy. escholarship.orgnih.gov The derivative BIQO-19 was shown to inhibit Aurora Kinase A, leading to G2/M phase arrest and apoptosis in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. escholarship.org

Phosphoinositide 3-kinase (PI3K): The FDA-approved drug Idelalisib (5-fluoro-3-phenyl-2-[(S)-1-(9H-purin-6-ylamino)-propyl]-3H-quinazolin-4-one) is a potent and highly selective inhibitor of the PI3Kδ (delta) isoform. nih.govnih.gov While the prompt specifies PI3Kα, Idelalisib's activity against this isoform is substantially weaker, with a reported IC50 of 8600 nM, compared to 19 nM for the delta isoform, highlighting its isoform-selective profile. nih.gov

Histone Deacetylase (HDAC): Novel quinazoline-4-(3H)-one derivatives have been designed to act as inhibitors of Histone Deacetylase 6 (HDAC6). One study identified compound 5b as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. aacrjournals.org

Ubiquitin-Specific Protease 7 (USP7): USP7 has emerged as a promising cancer target, and novel quinazolin-4(3H)-one derivatives have been developed as potent inhibitors. nih.govresearchgate.net Compounds C9 and C19 were found to be the most potent against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. nih.gov Further assays confirmed the inhibitory activity, with compound C19 showing an IC50 of 0.595 µM. nih.gov

Table 2: Enzyme Inhibition by 4(3H)-Quinazolinone Analogues

| Enzyme Family | Specific Target | Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Tyrosine Kinase | CDK2 | 2i | 0.173 µM | nih.gov |

| HER2 | 3i | 0.079 µM | nih.gov | |

| EGFR | 2i | 0.097 µM | nih.gov | |

| VEGFR2 | - | Active | nih.gov | |

| Cyclooxygenase | COX-2 | Compound 4 | 0.33 µM (SI >303.0) | nih.gov |

| Urease | Urease | Coumarin derivative 10a | 1.26 µg/mL | nih.gov |

| Phosphodiesterase | PDE7A | Compound 10d | 1.15 µM | bohrium.com |

| Aurora Kinase | Aurora Kinase A | BIQO-19 | Active | escholarship.org |

| PI3K | PI3Kδ (PI3Kα) | Idelalisib | 19 nM (8600 nM) | nih.gov |

| HDAC | HDAC6 | Compound 5b | 150 nM | aacrjournals.org |

| Deubiquitinase | USP7 | Compound C19 | 0.595 µM | nih.gov |

Interactions with Cellular Macromolecules

Beyond direct enzyme inhibition and receptor modulation, 4(3H)-quinazolinone analogues exert their biological effects by interacting with other crucial cellular macromolecules, most notably tubulin.

Tubulin Polymerization Inhibition: Several families of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as a novel class of antimitotic agents that function by inhibiting tubulin polymerization. rsc.orgacs.orgnih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules, which are essential for mitotic spindle assembly and cell division. nih.govrsc.org This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Structure-activity relationship studies have identified key features for potent activity. For example, 2-styrylquinazolin-4(3H)-ones and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39 ) exhibited sub-micromolar cytotoxic potency against a broad panel of human cancer cell lines. rsc.orgnih.gov Compound 39 was particularly potent, with activity below 50 nM against several cell lines and demonstrated complete inhibition of tubulin polymerization in vitro. rsc.org In another study, a quinazolinone derivative (Compound 47 ) was found to inhibit tubulin polymerization with an IC50 value of 0.94 µM. mdpi.com The co-crystal structure of a potent quinazoline-4-tetrahydroquinoline analogue (4a4 ) with tubulin has been resolved, confirming its binding at the colchicine site and providing a structural basis for its potent antiproliferative activities (IC50 values ranging from 0.4 to 2.7 nM). nih.gov

Table of Mentioned Compound Names

| Number/Name | Chemical Name or Description |

| 1-68 | A quinazolinone derivative with high affinity for the 5-HT7 receptor. |

| 19b, 19d, 19f | Quinazoline-4(3H)-one-sulfonylurea hybrids with PPARγ/SUR agonist activity. |

| 25d, 25g | Quinazoline-4(3H)-one-sulfonylurea hybrids with PPARγ/SUR agonist activity. |

| 2h, 2i | Quinazolin-4(3H)-one ester derivatives with tyrosine kinase inhibitory activity. |

| 3h, 3i | Quinazolin-4(3H)-one hydrazide derivatives with tyrosine kinase inhibitory activity. |

| 4 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone with COX-2 inhibitory activity. |

| 6 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone with COX-2 inhibitory activity. |

| 10d | 3-phenyl-quinazolin-4(3H)-one-2-thioether with PDE inhibitory activity. |

| 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, a tubulin polymerization inhibitor. |

| 47 | A 4(3H)-quinazolinone derivative with tubulin polymerization inhibitory activity. |

| 4a4 | A quinazoline-4-tetrahydroquinoline analogue, a tubulin polymerization inhibitor. |

| 5b | A quinazoline-4-(3H)-one derivative with HDAC6 inhibitory activity. |

| BIQO-19 | Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate, an Aurora Kinase A inhibitor. |

| C9, C19 | Quinazolin-4(3H)-one derivatives with USP7 inhibitory activity. |

| Idelalisib | 5-fluoro-3-phenyl-2-[(S)-1-(9H-purin-6-ylamino)-propyl]-3H-quinazolin-4-one, a PI3Kδ inhibitor. |

DNA Interaction and Inhibition

The quinazolinone scaffold has been identified as a potential agent for interaction with DNA and associated enzymes. Analogues of the 4(3H)-quinazolinone core, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, have been investigated as inhibitors of DNA gyrase B, an essential enzyme for DNA replication in bacteria. nih.gov Molecular docking studies suggest that the 4-oxoquinazolin moiety can fit into a sub-pocket of the enzyme's ATP binding site, with the carbonyl group potentially forming water-mediated interactions with key amino acid residues like Thr173, Asp81, and Gly85. nih.gov This interaction is crucial for inhibiting the enzyme's function, thereby disrupting DNA supercoiling and bacterial proliferation. nih.gov While direct studies on 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- are limited, the established affinity of the core structure for DNA-related enzymes suggests a potential mechanism of action.

Penicillin-Binding Protein (PBP) Inhibition

A significant area of research for quinazolinone derivatives has been in the development of new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Certain quinazolinones have been shown to target and inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis. Specifically, these compounds have a unique mechanism of action, binding to an allosteric site on PBP2a, the enzyme responsible for resistance to most β-lactam antibiotics in MRSA. ijpsdronline.com This allosteric binding triggers a conformational change that opens the active site, making it susceptible to inhibition. ijpsdronline.comresearchgate.net This mechanism allows quinazolinones to act synergistically with traditional β-lactam antibiotics like piperacillin, restoring their efficacy against resistant bacteria. ijpsdronline.com The quinazolinone core is a key feature for this activity, and while the specific contribution of the 2-methoxy-3-phenyl substitution pattern has not been fully elucidated in this context, it is part of a scaffold with proven anti-PBP activity. ijpsdronline.comresearchgate.net

Tubulin Polymerization Inhibition

The quinazolinone framework is a recognized scaffold for the development of anticancer agents that target tubulin dynamics. nih.govmdpi.com Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Several 2,3-disubstituted quinazolin-4(3H)-one analogues have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. mdpi.com For instance, analogues such as 2-(2-methoxystyryl)quinazolin-4(3H)-one have demonstrated sub-micromolar potency in growth inhibition and have been shown to induce G2/M cell cycle arrest, which is characteristic of tubulin polymerization inhibitors. nih.govmdpi.com Molecular modeling studies have further supported the interaction of these compounds within the colchicine binding pocket. mdpi.com

| Compound | Cell Line | GI50 (µM) | Tubulin Polymerization Inhibition | Reference |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | <0.05 | Yes | mdpi.com |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | <0.05 | Yes | mdpi.com |

| 2-(4-methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | >10 | Reduced | mdpi.com |

GABA-A Receptor Stimulation

The central nervous system (CNS) is another area where quinazolinone derivatives have shown potential. They have been investigated as modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. ijpsdronline.combenthamdirect.com Enhancement of GABA-A receptor activity leads to sedative, anxiolytic, and anticonvulsant effects. Molecular docking studies have indicated that 4(3H)-quinazolinone derivatives can bind to the GABA-A receptor, with some compounds showing higher predicted binding energy than diazepam, a well-known GABA-A receptor modulator. ijpsdronline.com It is suggested that quinazolinones can enhance the action of GABA, and that substitutions at position 3 of the quinazolinone ring are important for this activity. ijpsdronline.com While direct electrophysiological studies on 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- are not widely reported, the general scaffold is considered a promising starting point for the development of novel GABAergic molecules. ijpsdronline.combenthamdirect.com

Induction of Apoptosis

A common outcome of the biological activities of many anticancer quinazolinone derivatives is the induction of apoptosis, or programmed cell death. nih.gov By inhibiting key cellular processes such as DNA replication or microtubule formation, these compounds can trigger cellular stress pathways that converge on the apoptotic cascade. nih.gov For example, quinazolinone-induced cell cycle arrest at the G2/M phase due to tubulin polymerization inhibition is a potent trigger for apoptosis. mdpi.com Furthermore, some sulphonamide-bearing methoxyquinazolinone derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax, as well as activating caspases. mdpi.com This pro-apoptotic activity is a critical component of their potential as cancer therapeutic agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- and Related Scaffolds

The biological activity of the 4(3H)-quinazolinone scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various biological targets.

Influence of Substituents at Position 2 (e.g., Methoxy Group) on Biological Activity

Position 2 of the 4(3H)-quinazolinone ring is a key site for modification and significantly influences the compound's biological profile. researchgate.net The introduction of a substituted phenyl ring at this position is a common strategy in the design of bioactive quinazolinones.

The presence and position of a methoxy group on the 2-phenyl ring have been shown to be critical for certain activities. For instance, in the context of antiproliferative and cytotoxic activity, a 2-methoxyphenyl substitution has been found to enhance activity against various cancer cell lines. nih.gov In one study, a compound bearing a 2-methoxyphenyl group at position 2 was the most potent inhibitor among the tested cell lines, indicating that this substitution pattern is favorable for cytotoxicity. nih.gov Conversely, demethylation of the methoxy group to a hydroxyl group was found to significantly reduce antiproliferative activity. nih.gov

In the context of tubulin polymerization inhibition, the position of the methoxy group on a 2-styryl substituent was found to be critical. Analogues with the methoxy group at the ortho or meta positions of the styryl ring exhibited potent cytotoxicity and tubulin inhibition, whereas the para-methoxy analogue was significantly less active. mdpi.com This highlights the stringent structural requirements for optimal interaction with the colchicine binding site on tubulin.

The following table summarizes the influence of the methoxy group position on the cytotoxic activity of 2-styrylquinazolin-4(3H)-one analogues.

| Compound | Methoxy Position | GI50 against HT29 cells (µM) | Reference |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | ortho | <0.05 | mdpi.com |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | meta | <0.05 | mdpi.com |

| 2-(4-methoxystyryl)quinazolin-4(3H)-one | para | >10 | mdpi.com |

These SAR findings underscore the importance of the substitution pattern at position 2, with the methoxy group playing a significant role in modulating the biological activities of the 4(3H)-quinazolinone scaffold.

Role of Substituents at Position 3 (e.g., Phenyl Group) on Biological Activity

The nature of the substituent at the 3-position of the 4(3H)-quinazolinone ring system is a critical determinant of its biological activity. The presence of a substituted aromatic ring at this position is often considered essential for activities such as antimicrobial efficacy. nih.gov Modifications to this group can significantly alter the compound's potency and mechanism of action.

Research has shown that for anti-proliferative activity, the characteristics of the phenyl ring at position 3 are highly influential. A SAR study revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para-position of this phenyl ring are crucial for enhancing activity against cancer cell lines. rsc.org For instance, the introduction of groups like chloro (Cl) or nitro (NO2) can lead to more potent compounds. rsc.org

Furthermore, the addition of different heterocyclic moieties at position 3 has been suggested as a strategy to increase biological activity. nih.gov The flexibility of this position allows for the incorporation of various cyclic systems, leading to hybrid molecules with potentially improved pharmacological profiles. For example, some studies have focused on attaching substituted benzalamino groups at this position to enhance the compound's activity. researchgate.net In one study, a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized, and it was found that the incorporation of the 3-arylideneamino substituent enhanced the anti-bacterial activity of the quinazolinone system. mdpi.com

The significance of the N-3 position extends to various therapeutic areas. In the development of anticonvulsant agents, modifications at this position have been a key strategy. Similarly, for creating antitumor agents, extensive work has been done on modifying the substituent at the third position of 2-phenyl-quinazolinone derivatives. researchgate.net

| Position 3 Substituent | Observed Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|

| Substituted Aromatic Ring | Essential for activity | Antimicrobial | nih.gov |

| Phenyl ring with bulky, hydrophobic, electron-withdrawing para-substituents | Essential for potent activity | Anti-proliferative | rsc.org |

| Various Heterocyclic Moieties | Suggested to increase activity | General Biological Activity | nih.gov |

| Substituted Benzalamino Group | Enhances activity | Antimicrobial | researchgate.netmdpi.com |

Impact of Substitutions on the Fused Benzene (B151609) Ring (e.g., Halogen Atoms at Positions 6 and 8)

Substitutions on the fused benzene ring of the quinazolinone core, particularly at positions 6 and 8, play a significant role in modulating biological activity. nih.gov The introduction of halogen atoms at these positions has been identified as a key strategy for enhancing the antimicrobial properties of quinazolinone derivatives. nih.gov

The presence of a bromine atom at the 6-position, for example, has been explored in the synthesis of 2,3,6-trisubstituted quinazolin-4-ones for anticancer applications. researchgate.net SAR studies indicate that a single substitution at the sixth position can be beneficial for increasing antitumor activity. researchgate.net Similarly, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been reported, highlighting the interest in di-halogenated systems for improved antimicrobial effects. nih.gov

The rationale behind the enhanced activity of halogenated derivatives can be linked to changes in the molecule's physicochemical properties, such as lipophilicity and electronic character, which can improve membrane permeability and target interaction. nih.gov Halogens are deactivating groups that withdraw electron density from the benzene ring through an inductive effect. libretexts.org This alteration of the electronic properties of the quinazolinone scaffold can influence its binding affinity to biological targets. mdpi.com The order of reactivity of benzene rings substituted with halogens is F > Cl > Br > I, which correlates with electronegativity. libretexts.org Studies on the interaction between halogenated quinazolinone derivatives and human serum albumin (HSA) showed that substitution by halogen atoms could increase the binding interactions, with the affinity enhanced as the halogen's atomic number increased. mdpi.com

| Position(s) | Substituent | Observed Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| 6 and 8 | Halogen atom (e.g., Iodo) | Can improve activity | Antimicrobial | nih.gov |

| 6 | Bromine atom | Beneficial for increased activity | Antitumor | researchgate.net |

| Fused Benzene Ring | Halogen atoms | Increases binding interactions with HSA | Protein Binding | mdpi.com |

Effects of Bridging Moieties and Side Chains on Activity Profiles

The incorporation of bridging moieties and side chains onto the quinazolinone scaffold is a widely used strategy in medicinal chemistry to develop hybrid compounds with enhanced or novel biological activities. nih.gov This approach, known as molecular hybridization, involves linking the quinazolinone core to other pharmacologically active molecules. nih.gov

For example, attaching a dimethylaminoacetamido side chain to a 2-methoxyphenyl substituted quinazolinone was found to clearly enhance its cytotoxic activity against various cancer cell lines. nih.gov In another study, the introduction of a β-halopropionamide chain at the 6-position of the quinazoline moiety improved its capability to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR). nih.gov

Hybrid molecules have been created by combining the 4(3H)-quinazolinone core with other active heterocycles like thiazole, benzimidazole, and triazole. nih.gov

Thiazole Hybrids : SAR analysis of quinazolinone-thiazole hybrids revealed the important role of a halogen group (Cl) at the 2-position for cytotoxic activity against human cancer cell lines. nih.gov

Benzimidazole Hybrids : In a series of quinazolinone-benzimidazole hybrids, it was found that an alkyl substituent had a more significant effect on cytotoxic activity than a phenyl substituent at the 3-position. nih.gov

Triazine Hybrids : When quinazolinone was hybridized with triazine, these derivatives exhibited more potent cytotoxic activity compared to triazole and sulfone analogues. The presence of a phenyl substituent on the triazine ring was found to be important for this activity. nih.gov

| Bridging Moiety / Side Chain | Attachment Point | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|

| Dimethylaminoacetamido side chain | Not specified | Enhances cytotoxic activity | Anticancer | nih.gov |

| β-halopropionamide chain | Position 6 | Improved EGFR inhibition | Anticancer | nih.gov |

| Thiazole hybrid (with Cl at position 2) | Not specified | Important for activity | Cytotoxic | nih.gov |

| Benzimidazole hybrid (with alkyl at position 3) | Position 3 | More important than phenyl for activity | Cytotoxic | nih.gov |

| Triazine hybrid (with phenyl on triazine) | Not specified | Potent activity, importance of phenyl group | Cytotoxic | nih.gov |

Comparative SAR Analysis Across Different Biological Assays

The pharmacological activity of the quinazolinone nucleus can be significantly influenced by the nature and position of its substituents, leading to a broad spectrum of medicinal properties. researchgate.net Comparative structure-activity relationship (SAR) analysis across different biological assays reveals how specific structural modifications can tune the compound for a desired therapeutic effect, be it antimicrobial, anticancer, or enzyme inhibition.

For antimicrobial activity, SAR studies have consistently shown that substitutions at positions 2 and 3 are crucial. nih.gov The presence of a substituted aromatic ring at position 3, along with methyl or thiol groups at position 2, is often essential. nih.gov Furthermore, the introduction of halogen atoms at positions 6 and 8 can significantly improve antimicrobial potency. nih.gov In quinazolino-thiadiazole hybrids, electron-withdrawing groups (like Cl and NO2) on the phenyl ring were found to be important for antimicrobial activity. rsc.org

In the context of anticancer activity, positions 2 and 3 are also significant. nih.gov For dihydrofolate reductase (DHFR) inhibition, a key target in cancer therapy, SAR analysis indicated that a phenyl ring is essential at the 2-position of the quinazolinone for effective inhibition. rsc.org It was also noted that electron-donating groups at the para position of this phenyl ring led to decreased inhibitory potential. rsc.org In contrast, for general anti-proliferative activity, bulky, hydrophobic, and electron-withdrawing substituents on the phenyl ring at the 3-position are considered essential. rsc.org In another series of cytotoxic compounds, phenyl-substituted analogues were generally more potent than those with a naphthyl group. nih.gov

This comparative analysis underscores that while certain positions on the quinazolinone ring (notably 2 and 3) are consistently important for biological activity, the optimal substituents for these positions can vary significantly depending on the specific biological target or assay being considered. nih.govresearchgate.net

| Biological Assay | Key Structural Requirements for Activity | Reference |

|---|---|---|

| Antimicrobial | Substituents at positions 2 (methyl/thiol) & 3 (aromatic ring); Halogens at positions 6 & 8. | nih.gov |

| Anticancer (DHFR Inhibition) | Phenyl ring at position 2 is essential; Electron-donating groups on this ring decrease activity. | rsc.org |

| Anticancer (Anti-proliferative) | Bulky, hydrophobic, electron-withdrawing groups on phenyl ring at position 3 are essential. | rsc.org |

| Anticancer (Cytotoxic) | Phenyl substitution is more favorable than naphthyl substitution. | nih.gov |

Computational and Theoretical Investigations of 4 3h Quinazolinone, 2 Methoxy 3 Phenyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Prediction of Binding Affinities and Molecular Interactions with Protein Targets (e.g., Kinases, Receptors)

No specific molecular docking studies detailing the binding affinities (such as docking scores or predicted inhibition constants) of 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- with any protein targets were identified. While numerous studies have performed such simulations for other quinazolinone analogues against targets like EGFR, VEGFR2, and CDK2, data for the specified compound is absent. nih.govnih.govijlpr.com

Elucidation of Binding Modes and Key Residue Interactions

Information regarding the specific binding modes and key amino acid residue interactions for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- within a protein's active site is not available. Research on other quinazolinone derivatives has successfully elucidated these interactions, often identifying critical hydrogen bonds and hydrophobic contacts that are essential for biological activity. nih.gov However, such detailed computational analysis has not been published for 2-methoxy-3-phenyl-4(3H)-quinazolinone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure and related properties of compounds with their biological activities. These models are valuable tools for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

As no QSAR studies have been conducted on a series of compounds including 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-, there are no predictive models available for its biological activity. The development of such a model would require a dataset of structurally related analogues with corresponding measured biological activities, which has not been reported.

Rational Design of Novel Analogues Based on QSAR Insights

The rational design of new analogues based on QSAR insights is a powerful strategy in drug discovery. It relies on information from QSAR models, such as CoMFA contour maps, to suggest structural modifications that could enhance biological activity. nih.gov In the absence of any QSAR models for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-, no such rational design strategies based on this specific scaffold have been reported.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, electronic properties, and spectroscopic features of 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-.

DFT calculations are instrumental in determining the electronic properties and chemical reactivity of a molecule through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

While specific calculated values for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- are not available in the cited literature, DFT studies on similar quinazolinone derivatives consistently utilize these parameters to predict their reactivity and potential for chemical interactions. nih.gov

Table 1: Key Electronic Structure and Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | Relates to the ability to donate an electron. |

| Electron Affinity (EA) | -ELUMO | Relates to the ability to accept an electron. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the tendency to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. nih.gov |

| Softness (S) | 1 / η | Indicates the ease of inducing chemical change. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. nih.gov |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov For 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-, this would involve identifying the characteristic stretching and bending vibrations of the C=O, C-N, C-O-C, and aromatic C-H bonds within the quinazolinone, phenyl, and methoxy (B1213986) groups.

Furthermore, DFT is used to optimize the molecular geometry, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. For instance, studies on related quinazolinone structures have demonstrated good agreement between DFT-calculated and experimentally determined geometrical parameters.

Although specific theoretical vibrational frequencies and optimized geometrical parameters for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- have not been reported in the searched literature, the methodology remains a standard and reliable approach for the structural elucidation of such compounds.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field and are indicative of its potential as an NLO material.

Molecules with large hyperpolarizability values often feature push-pull electronic systems, where electron-donating and electron-accepting groups are connected by a π-conjugated system. While specific NLO calculations for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- are not documented in the available literature, studies on other quinazolinone derivatives suggest that this scaffold can be a component of molecules with significant NLO responses. mdpi.com The investigation of its NLO properties would involve calculating the dipole moment, polarizability, and hyperpolarizability to assess its potential for such applications.

In Silico Drug Likeness and ADME Predictions in Compound Prioritization

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the pharmacokinetic properties of a compound, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. These predictions help in prioritizing compounds with favorable drug-like characteristics, thereby reducing the time and cost of development.

For 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-, a typical in silico evaluation would involve assessing its compliance with various drug-likeness rules and predicting its ADME properties.

Drug-Likeness Rules:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (< 500 Da), logP (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10).

Ghose's Filter: Defines a range for molecular weight (160-480), logP (-0.4 to 5.6), molar refractivity (40-130), and total number of atoms (20-70).

Veber's Rule: Relates good oral bioavailability to the number of rotatable bonds (≤ 10) and the polar surface area (PSA ≤ 140 Ų).

ADME Predictions:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are predicted.

Distribution: Assesses how the compound is distributed throughout the body, often related to its lipophilicity and binding to plasma proteins.

Metabolism: Predicts the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Estimates how the compound is eliminated from the body.

While specific in silico ADME predictions for 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- are not detailed in the reviewed literature, numerous studies on other quinazolinone derivatives have demonstrated the utility of these computational tools in evaluating their potential as therapeutic agents. actascientific.comnih.gov These studies typically present the predicted ADME parameters in a tabular format to facilitate the comparison and selection of promising candidates.

Table 2: Common In Silico Drug-Likeness and ADME Parameters

| Parameter | Description | Importance |

| Molecular Weight | The mass of one mole of the compound. | Affects absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | The number of N and O atoms. | Influences solubility and membrane permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Relates to drug transport properties, including BBB penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation. | Affects oral bioavailability. |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Crucial for orally administered drugs. |

| BBB Permeation | Prediction of the ability to cross the blood-brain barrier. | Important for CNS-targeting drugs. |

| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes. | Indicates potential for drug-drug interactions. |

Future Perspectives and Research Directions for 4 3h Quinazolinone, 2 Methoxy 3 Phenyl

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The advancement of synthetic organic chemistry is crucial for the continued exploration of quinazolinone derivatives. Future research will prioritize the development of novel synthetic routes that are not only efficient in terms of yield and purity but are also environmentally sustainable. Traditional methods often rely on harsh conditions or volatile organic solvents, which are increasingly being replaced by greener alternatives. tandfonline.com

Key research directions include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the product, offer high atom economy and operational simplicity. frontiersin.org Future work will focus on designing novel MCRs for the one-pot synthesis of 2,3-disubstituted quinazolinones, minimizing waste and purification steps. frontiersin.org

Novel Catalysis: The use of innovative catalysts is a major frontier. This includes the development of magnetically recoverable nanocatalysts, such as palladium-based systems, which facilitate easy separation and recycling, enhancing cost-effectiveness and sustainability. frontiersin.org Copper-catalyzed reactions are also being explored as an environmentally benign option. organic-chemistry.org

Green Solvents and Energy Sources: Research is shifting towards the use of eco-friendly solvent systems like deep eutectic solvents (DES) or water-based systems. tandfonline.comfrontiersin.org Concurrently, the application of alternative energy sources such as microwave irradiation and ultrasound is expected to grow, as they can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net

| Synthetic Approach | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High atom economy, reduced waste, operational simplicity. frontiersin.org | Design of new one-pot pathways for diverse quinazolinone analogues. |

| Magnetic Nanocatalysis | Using catalysts, such as palladium, supported on magnetic nanoparticles (e.g., Fe₃O₄). | Easy recovery and recyclability, high catalytic activity, reduced metal leaching. frontiersin.org | Expanding the scope of substrates and reaction types. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Rapid heating, increased yields, enhanced reaction rates. tandfonline.com | Optimization for solvent-free conditions to further improve sustainability. |

| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a recyclable, non-toxic solvent system. | Biodegradable, low cost, non-flammable, simple preparation. tandfonline.com | Exploring new DES combinations for improved solubility and reactivity. |

Identification of New Biological Targets and Investigation of Polypharmacology

While quinazolinone derivatives are known to target a range of proteins, including various kinases and receptors, the full spectrum of their biological interactions remains to be elucidated. eipublication.comrsc.org Future research will move beyond known targets to identify novel biological pathways modulated by compounds like 4(3H)-Quinazolinone, 2-methoxy-3-phenyl-.

A significant area of future investigation is polypharmacology—the ability of a single compound to interact with multiple biological targets. rsc.orgnih.gov This is particularly relevant for complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient. rsc.org Understanding the polypharmacological profile of quinazolinone derivatives could lead to the development of more effective therapies with potentially lower risks of drug resistance.

Future research efforts will likely involve:

Chemoproteomics and Phenotypic Screening: Advanced techniques such as activity-based protein profiling and high-content phenotypic screening will be employed to identify novel protein targets and cellular effects without prior knowledge of the mechanism of action.

Target Deconvolution: For compounds identified through phenotypic screens, sophisticated methods will be required to deconvolute the specific molecular target(s) responsible for the observed biological effect.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will help to build a comprehensive picture of how quinazolinone derivatives affect cellular networks, revealing complex target interactions and off-target effects.

| Research Area | Objective | Key Methodologies | Potential Outcome |

|---|---|---|---|

| New Target Identification | To discover previously unknown biological targets for the quinazolinone scaffold. | Phenotypic Screening, Chemoproteomics, Target Fishing. | Expansion of therapeutic applications to new disease areas. |

| Polypharmacology Investigation | To map the multi-target profile of quinazolinone derivatives. nih.gov | Kinase Profiling Panels, Receptor Binding Assays, Systems Biology Analysis. | Development of multi-targeted agents for complex diseases like cancer. rsc.org |

| Mechanism of Action Studies | To elucidate the detailed molecular mechanisms by which these compounds exert their effects. | Structural Biology (X-ray Crystallography, Cryo-EM), Cellular Assays, Animal Models. | A deeper understanding of the drug-target interaction, guiding rational design. |

Development of Advanced Computational Models for Rational Drug Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery. nih.gov For the quinazolinone scaffold, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental. nih.govmdpi.com The future lies in the development and application of more sophisticated and predictive computational models to guide the rational design of new analogues.

Future directions in this area include:

Enhanced QSAR Models: Moving from 2D-QSAR to 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will provide more detailed insights into the steric and electronic requirements for biological activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand like 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- binds to its target protein over time, accounting for protein flexibility and the role of solvent molecules. This offers a more realistic model of the binding event than static docking.

Free Energy Calculations: Advanced methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) will be used to more accurately predict the binding affinity of newly designed analogues, improving the prioritization of compounds for synthesis.

| Computational Model | Application in Quinazolinone Research | Future Advancement |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of novel analogues based on their chemical structure. nih.gov | Development of predictive 3D-QSAR models and machine learning-based QSAR. mdpi.com |

| Molecular Docking | Predicting the binding mode and orientation of a ligand within a protein's active site. nih.gov | Incorporation of receptor flexibility and improved scoring functions for higher accuracy. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | Longer timescale simulations and enhanced sampling techniques to explore conformational space. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | More accurate models trained on larger, higher-quality datasets to reduce late-stage failures. |

Design and Synthesis of Highly Selective and Potent Analogues Based on Comprehensive SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. nih.govacs.org Comprehensive SAR exploration around the 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- scaffold will be a major focus of future research. The goal is to design new analogues with enhanced potency against the desired target and improved selectivity over off-targets to minimize side effects.

Future SAR campaigns will likely investigate:

Modifications at the 3-Phenyl Position: Systematically exploring a wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the phenyl ring to probe interactions with specific pockets in the target's binding site.

Variations at the 2-Methoxy Position: Replacing the methoxy (B1213986) group with other alkoxy, aryloxy, or amino functionalities to modulate potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the quinazolinone core or its substituents with structurally different but functionally similar groups (bioisosteres) to improve drug-like properties or explore new chemical space.

| Structural Position | SAR Focus | Objective | Example Modification |

|---|---|---|---|

| Position 2 (Methoxy group) | Exploring the impact of different substituents on potency and selectivity. | Optimize binding interactions and modulate physicochemical properties. | Replacement with larger alkoxy groups, thioethers, or substituted amines. |

| Position 3 (Phenyl group) | Investigating the effect of substitution patterns on the aromatic ring. acs.org | Enhance target affinity by exploiting specific sub-pockets in the binding site. | Introduction of electron-withdrawing or electron-donating groups. |

| Quinazolinone Core | Modifying the core bicyclic structure. | Improve ADME properties, explore novel binding modes, secure intellectual property. | Bioisosteric replacement of the carbonyl group or nitrogen atoms. |

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research for Accelerated Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize drug discovery. These technologies can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the entire process from hit identification to lead optimization.

In the context of quinazolinone research, AI and ML will be applied to:

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning from existing data on active quinazolinone derivatives, these models can propose novel structures with a high probability of being active and possessing favorable drug-like properties.

Predictive Modeling: AI can build highly accurate predictive models for biological activity, ADMET properties, and even synthetic accessibility. This allows researchers to screen virtual libraries of millions of compounds and prioritize the most promising candidates for synthesis and testing.

High-Throughput Data Analysis: AI algorithms can analyze the large datasets generated from high-throughput screening (HTS) and high-content imaging to identify subtle structure-activity relationships and novel mechanisms of action that might be missed by human analysis.

Synthetic Route Prediction: ML models are being developed to predict optimal synthetic pathways for target molecules, helping chemists to devise the most efficient and sustainable routes for synthesizing novel quinazolinone analogues.

Q & A

Q. What are the common synthetic methodologies for preparing 2-methoxy-3-phenyl-4(3H)-quinazolinone derivatives?

The compound is typically synthesized via condensation reactions. For example, solvent-free reactions with anthranilic acid, trimethyl orthoformate, and primary amines using DABCO as a catalyst yield derivatives efficiently (85–95% yields) . Alternative routes involve alkylation or acylation of 2-ethoxy-4(3H)-quinazolinone intermediates. Reaction conditions (e.g., dry acetone, anhydrous K₂CO₃) influence product selectivity, as seen in the formation of N-substituted vs. O-substituted derivatives depending on the halide used (e.g., allylbromide favors O-substitution due to allylic effects) .

Q. How can structural characterization of 4(3H)-quinazolinone derivatives be optimized?

Key techniques include:

- IR spectroscopy : C=O stretches (1672–1791 cm⁻¹) confirm quinazolinone core formation, while C-O-C bands (e.g., 1264 cm⁻¹) indicate ether linkages .

- X-ray crystallography : Resolves molecular conformation, such as planar bicyclic systems (mean deviation: 0.019 Å) and dihedral angles between aromatic rings (e.g., 81.18° in kinase inhibitor intermediates) .

Q. What biological activities are associated with 2-methoxy-3-phenyl-4(3H)-quinazolinone?

The scaffold exhibits broad bioactivity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Prioritization of activities for testing should align with target pathways (e.g., PARP inhibition, thymidylate synthase modulation) . Standard assays include microbial growth inhibition (MIC determination) and enzyme activity assays using purified targets.

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence the biological activity of 4(3H)-quinazolinones?

Substituents dictate interactions with biological targets. For example:

- 2-Methoxy groups : Enhance metabolic stability and solubility via hydrogen bonding.

- 3-Aryl groups (e.g., phenyl) : Improve binding to hydrophobic pockets in enzymes like PARP . Structure-activity relationship (SAR) studies should employ systematic substitution (e.g., replacing phenyl with heteroaryl groups) and computational docking to predict binding affinities.

Q. What experimental strategies resolve contradictions in reaction outcomes during synthesis?

Contradictions (e.g., N- vs. O-alkylation) arise from variable reaction conditions. Strategies include:

- Solvent polarity screening : Polar solvents favor N-alkylation, while nonpolar media may stabilize O-intermediates.

- Base selection : Anhydrous K₂CO₃ vs. DABCO alters nucleophilicity of reactive sites .

- Kinetic vs. thermodynamic control : Monitoring reaction progress via TLC or HPLC identifies dominant pathways.

Q. How can in silico modeling guide the design of 4(3H)-quinazolinone-based kinase inhibitors?

Molecular dynamics simulations and QSAR models predict:

Q. What mechanistic insights explain the anticancer activity of 2-methoxy-3-phenyl-4(3H)-quinazolinone derivatives?

Derivatives like C/EBPα inducer 1 activate myeloid differentiation and apoptosis in leukemia models. Mechanistic studies should include:

- Gene expression profiling : qPCR/Western blot for C/EBPα and differentiation markers.

- Cell cycle analysis : Flow cytometry to assess G₁ arrest . Compare results with positive controls (e.g., all-trans retinoic acid).

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) .

- Data Contradictions : Cross-validate IR and NMR results with X-ray crystallography to confirm regiochemistry .

- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate hits in orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products